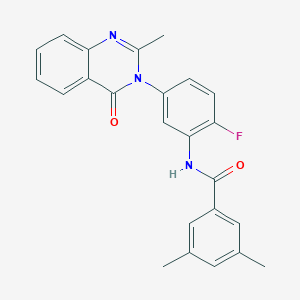

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide

CAS No.: 941895-16-5

Cat. No.: VC4308974

Molecular Formula: C24H20FN3O2

Molecular Weight: 401.441

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941895-16-5 |

|---|---|

| Molecular Formula | C24H20FN3O2 |

| Molecular Weight | 401.441 |

| IUPAC Name | N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethylbenzamide |

| Standard InChI | InChI=1S/C24H20FN3O2/c1-14-10-15(2)12-17(11-14)23(29)27-22-13-18(8-9-20(22)25)28-16(3)26-21-7-5-4-6-19(21)24(28)30/h4-13H,1-3H3,(H,27,29) |

| Standard InChI Key | CJQBRODDHSZIGA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C |

Introduction

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This compound combines:

-

A quinazolinone core: Known for biological activity.

-

A fluorinated phenyl group: Often added to enhance metabolic stability and bioavailability.

-

A dimethylbenzamide moiety: Commonly associated with improved lipophilicity.

Structural Features and Implications

| Feature | Details |

|---|---|

| Quinazolinone Core | Provides potential for enzyme inhibition and receptor binding. |

| Fluorine Substitution | Enhances molecular stability and may improve binding affinity to targets. |

| Dimethylbenzamide Group | Increases hydrophobicity, aiding membrane permeability. |

Potential Applications

Based on its structure, this compound may have applications in:

-

Anticancer Research

-

Quinazolinones are known to inhibit tyrosine kinases or DNA synthesis in cancer cells.

-

The fluorine atom could enhance selectivity for cancer-related enzymes.

-

-

Antimicrobial Activity

-

Benzamide derivatives often show antimicrobial properties by disrupting bacterial cell walls or proteins.

-

-

Anti-inflammatory Potential

-

Fluorinated compounds are sometimes explored for their ability to modulate inflammatory pathways.

-

Hypothetical Synthesis Pathway

The synthesis of this compound would likely involve:

-

Preparation of the quinazolinone core through cyclization of anthranilic acid derivatives.

-

Introduction of the fluorophenyl group via electrophilic substitution or coupling reactions.

-

Attachment of the dimethylbenzamide moiety through amidation reactions.

Future Research Directions

To fully understand its properties, the following studies are recommended:

-

Spectroscopic Characterization: Using NMR, IR, and mass spectrometry to confirm structure.

-

Biological Assays: Screening for anticancer, antimicrobial, or anti-inflammatory activities.

-

Molecular Docking Studies: Predicting interactions with biological targets.

-

Pharmacokinetics: Assessing solubility, stability, and bioavailability.

If more specific data becomes available from reliable sources, a detailed article including experimental findings can be developed. Let me know if you need further assistance!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume